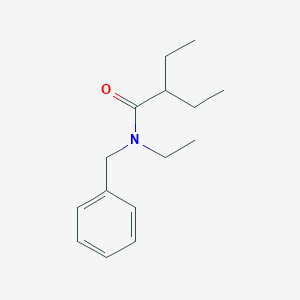![molecular formula C16H17FN2O3S B5696660 N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as BDA-410, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic properties. This compound has been found to have a high affinity for a specific protein target, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide works by inhibiting the activity of a specific protein target, which is involved in various cellular processes. This inhibition leads to a decrease in the activity of downstream signaling pathways, which can ultimately result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been found to have various biochemical and physiological effects, depending on the specific cell type and tissue being studied. In cancer cells, N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been found to inhibit cell growth and induce apoptosis (programmed cell death). In immune cells, N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in lab experiments is its high affinity for a specific protein target, which makes it a useful tool for studying the role of this protein in various cellular processes. However, one limitation of using N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in scientific research. One potential application is in the development of novel cancer therapies, as N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been found to inhibit the growth of various cancer cell types. Another potential application is in the treatment of autoimmune disorders, as N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been found to inhibit the production of pro-inflammatory cytokines. Additionally, further research is needed to better understand the potential off-target effects of N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide and to develop more specific inhibitors of the target protein.
Métodos De Síntesis
The synthesis of N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide involves a multi-step process that begins with the reaction between 2-fluoroaniline and benzaldehyde to form N-benzyl-2-fluoroaniline. This intermediate product is then reacted with dimethyl sulfone and sodium hydride to form N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been used in scientific research to investigate its potential therapeutic properties. This compound has been found to have a high affinity for a specific protein target, which makes it a promising candidate for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-benzyl-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-19(2)23(21,22)13-8-9-15(17)14(10-13)16(20)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQZZWKVQQPMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)



![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)